2-(4-Pentyloxybenzoyl)pyridine
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Overview
Description
2-(4-Pentyloxybenzoyl)pyridine is an organic compound with the molecular formula C17H19NO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pentyloxybenzoyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities .
Mechanism of Action
Target of Action
It’s known that the compound is used in suzuki–miyaura coupling reactions , which suggests it may interact with palladium catalysts and boron reagents in these reactions.
Mode of Action
Given its use in Suzuki–Miyaura coupling reactions , it’s likely that the compound acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst.
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Pentyloxybenzoyl)pyridine. It’s important to note that safety precautions should be taken when handling this compound, including the use of personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentyloxybenzoyl)pyridine typically involves the reaction of 4-pentyloxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Pentyloxybenzoyl chloride+Pyridine→this compound+HCl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
2-(4-Pentyloxybenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring containing one nitrogen atom
Uniqueness
2-(4-Pentyloxybenzoyl)pyridine is unique due to the presence of the pentyloxybenzoyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives.
Properties
IUPAC Name |
(4-pentoxyphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYFXJOUDYOOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642012 |
Source
|
Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-06-8 |
Source
|
Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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